molecular formula C12H25NS B13015933 N-(Heptan-4-yl)-2,2-dimethylthietan-3-amine

N-(Heptan-4-yl)-2,2-dimethylthietan-3-amine

Cat. No.: B13015933
M. Wt: 215.40 g/mol
InChI Key: IXTATNOEVWIHHC-UHFFFAOYSA-N
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Description

N-(Heptan-4-yl)-2,2-dimethylthietan-3-amine is an organic compound with a unique structure that includes a thietane ring, which is a four-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Heptan-4-yl)-2,2-dimethylthietan-3-amine typically involves the reaction of heptan-4-amine with 2,2-dimethylthietan-3-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Heptan-4-yl)-2,2-dimethylthietan-3-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various amine derivatives.

    Substitution: Alkylated or acylated amine products.

Scientific Research Applications

N-(Heptan-4-yl)-2,2-dimethylthietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(Heptan-4-yl)-2,2-dimethylthietan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfur atom in the thietane ring can participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide: Another compound with a heptan-4-yl group but a different core structure.

    N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide: Similar in structure but with a benzodioxole ring instead of a thietane ring.

Uniqueness

N-(Heptan-4-yl)-2,2-dimethylthietan-3-amine is unique due to its thietane ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H25NS

Molecular Weight

215.40 g/mol

IUPAC Name

N-heptan-4-yl-2,2-dimethylthietan-3-amine

InChI

InChI=1S/C12H25NS/c1-5-7-10(8-6-2)13-11-9-14-12(11,3)4/h10-11,13H,5-9H2,1-4H3

InChI Key

IXTATNOEVWIHHC-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)NC1CSC1(C)C

Origin of Product

United States

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